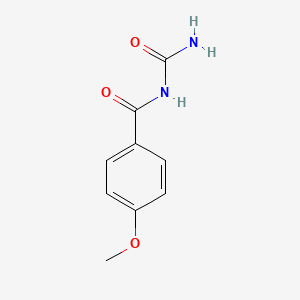
(R)-4-(1-Hydroxyallyl)phenol
Overview
Description
(R)-4-(1-Hydroxyallyl)phenol: is an organic compound with the molecular formula C9H10O2. It is a phenolic compound characterized by the presence of a hydroxyl group attached to a benzene ring, along with a propenyl group. This compound is known for its aromatic properties and is commonly found in various essential oils and natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions: (R)-4-(1-Hydroxyallyl)phenol can be synthesized through several methods. One common approach involves the reaction of eugenol with an oxidizing agent to introduce the hydroxyl group at the propenyl position. Another method includes the use of nucleophilic aromatic substitution reactions where a suitable phenol derivative is reacted with a propenyl halide under basic conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions: (R)-4-(1-Hydroxyallyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the hydroxyl group on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and nitric acid are employed under acidic conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated and nitrated phenols.
Scientific Research Applications
(R)-4-(1-Hydroxyallyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various chemicals.
Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in biological studies.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the formulation of fragrances, flavors, and preservatives.
Mechanism of Action
The mechanism of action of (R)-4-(1-Hydroxyallyl)phenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Anti-inflammatory Activity: The compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Eugenol: 2-Methoxy-4-(2-propenyl)phenol, known for its use in dentistry and as a flavoring agent.
Isoeugenol: 2-Methoxy-4-(1-propenyl)phenol, used in the fragrance industry.
Coniferyl Alcohol: 4-(3-Hydroxy-1-propenyl)-2-methoxyphenol, a precursor in lignin biosynthesis.
Uniqueness: (R)-4-(1-Hydroxyallyl)phenol is unique due to its specific hydroxyl and propenyl substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use .
Properties
Molecular Formula |
C9H10O2 |
|---|---|
Molecular Weight |
150.17 g/mol |
IUPAC Name |
4-(1-hydroxyprop-2-enyl)phenol |
InChI |
InChI=1S/C9H10O2/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6,9-11H,1H2 |
InChI Key |
UGNPXYBKDPBTAZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=CC=C(C=C1)O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details













Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(3-Bromo-2-methylbenzoyl)-1-piperazinyl]ethanol](/img/structure/B8753543.png)











![4-[4-(4-Nitrophenyl)piperazin-1-yl]benzaldehyde](/img/structure/B8753623.png)

